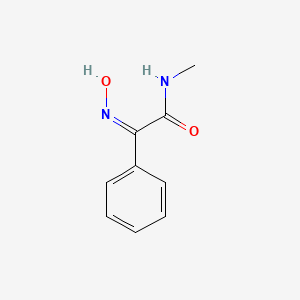
(2Z)-2-(hydroxyimino)-N-methyl-2-phenylethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(hydroxyimino)-N-methyl-2-phenylethanamide is an organic compound with a unique structure that includes a hydroxyimino group, a phenyl ring, and an ethanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(hydroxyimino)-N-methyl-2-phenylethanamide typically involves the reaction of N-methyl-2-phenylethanamide with hydroxylamine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired hydroxyimino compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(hydroxyimino)-N-methyl-2-phenylethanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(2Z)-2-(hydroxyimino)-N-methyl-2-phenylethanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(hydroxyimino)-N-methyl-2-phenylethanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(hydroxyimino)-N-ethyl-2-phenylethanamide
- (2Z)-2-(hydroxyimino)-N-methyl-2-(4-methylphenyl)ethanamide
- (2Z)-2-(hydroxyimino)-N-methyl-2-(3-chlorophenyl)ethanamide
Uniqueness
(2Z)-2-(hydroxyimino)-N-methyl-2-phenylethanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyimino group, in particular, allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C9H10N2O2/c1-10-9(12)8(11-13)7-5-3-2-4-6-7/h2-6,13H,1H3,(H,10,12)/b11-8- |
InChI Key |
GGCIDHNMFIKXIV-FLIBITNWSA-N |
Isomeric SMILES |
CNC(=O)/C(=N\O)/C1=CC=CC=C1 |
Canonical SMILES |
CNC(=O)C(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















